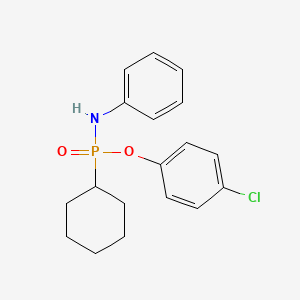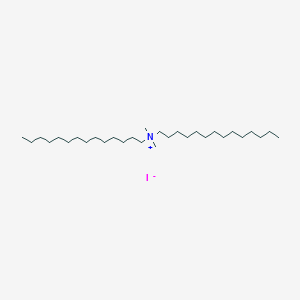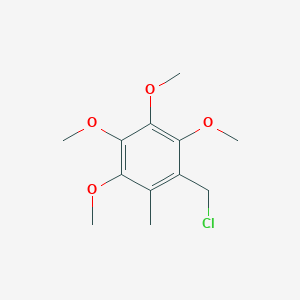
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 1 and 4, and a phenyl group attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone typically involves the reaction of 1,4-dimethoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the benzoyl chloride acts as the acylating agent, and the aluminum chloride facilitates the formation of the acylium ion, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
Mecanismo De Acción
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interaction with biological molecules. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a phenyl group.
(1,4-Dimethoxynaphthalen-2-yl)(4-methoxyphenyl)methanone: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(1,4-Dimethoxynaphthalen-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenyl group attached to the carbonyl carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
137789-68-5 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(1,4-dimethoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16O3/c1-21-17-12-16(18(20)13-8-4-3-5-9-13)19(22-2)15-11-7-6-10-14(15)17/h3-12H,1-2H3 |
Clave InChI |
NZAYSZKRXFLABJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
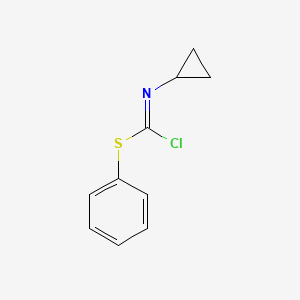

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
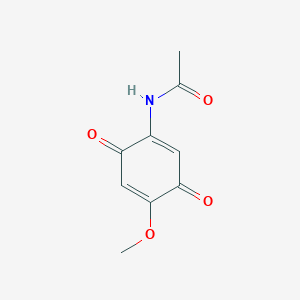
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

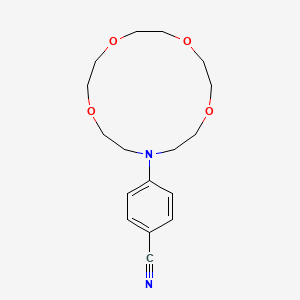
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
